N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholinoethoxy group attached to a phenyl ring, which is further connected to a tetrahydrocyclopenta[c]pyrazole core with a carboxamide group. The intricate arrangement of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholinoethoxy Phenyl Intermediate: This step involves the reaction of 4-hydroxyphenylacetic acid with 2-chloroethylmorpholine under basic conditions to form 4-(2-morpholinoethoxy)phenylacetic acid.
Cyclization to Form the Pyrazole Core: The intermediate is then subjected to cyclization with hydrazine hydrate and a suitable diketone to form the tetrahydrocyclopenta[c]pyrazole core.
Amidation Reaction: Finally, the carboxylic acid group of the pyrazole core is converted to a carboxamide group using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-MORPHOLINOETHOXY)PHENYL)-N-PHENYLACETAMIDE: Shares the morpholinoethoxy phenyl group but differs in the core structure.
5-AMINO-3-(4-((5-FLUORO-2-METHOXYBENZAMIDO)METHYL)PHENYL)-1-(1,1,1-TRIFLUOROPROPANE-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE: Contains a similar pyrazole core but with different substituents.
Uniqueness
N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C19H24N4O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[4-(2-morpholin-4-ylethoxy)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H24N4O3/c24-19(18-16-2-1-3-17(16)21-22-18)20-14-4-6-15(7-5-14)26-13-10-23-8-11-25-12-9-23/h4-7H,1-3,8-13H2,(H,20,24)(H,21,22) |
InChI Key |
OFZNTZUEUGRATH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NC3=CC=C(C=C3)OCCN4CCOCC4 |
Origin of Product |
United States |
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